trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580091
InChI: InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1
SMILES: CC1CCN(CC1(C)O)C(=O)OC(C)(C)C
Molecular Formula: C12H23NO3
Molecular Weight: 229.32 g/mol

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC13580091

Molecular Formula: C12H23NO3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

trans-Tert-butyl 3-hydroxy-3,4-dimethylpiperidine-1-carboxylate -

Specification

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
IUPAC Name tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpiperidine-1-carboxylate
Standard InChI InChI=1S/C12H23NO3/c1-9-6-7-13(8-12(9,5)15)10(14)16-11(2,3)4/h9,15H,6-8H2,1-5H3/t9-,12-/m1/s1
Standard InChI Key FBDBUQWAAYRPBZ-BXKDBHETSA-N
Isomeric SMILES C[C@@H]1CCN(C[C@@]1(C)O)C(=O)OC(C)(C)C
SMILES CC1CCN(CC1(C)O)C(=O)OC(C)(C)C
Canonical SMILES CC1CCN(CC1(C)O)C(=O)OC(C)(C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound features a six-membered piperidine ring with substituents at positions 1, 3, and 4 (Figure 1):

  • Position 1: tert-Butyl carbamate (Boc) group.

  • Position 3: Hydroxyl (-OH) and methyl (-CH₃) groups.

  • Position 4: Methyl (-CH₃) group.

The trans configuration arises from the (3S,4R) stereochemistry, placing the hydroxyl and C4 methyl groups on opposite sides of the ring .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₃NO₃
Molecular Weight229.32 g/mol
SMILESCC(C)(C)OC(=O)N1CC@@HC@@HC1
Boiling PointNot reported
Storage TemperatureAmbient (20–25°C)

Synthetic Routes

Boc Protection of Piperidine Derivatives

A common strategy involves introducing the tert-butyl carbamate group to a preformed piperidine scaffold. For example:

  • Starting Material: 3-Hydroxy-3,4-dimethylpiperidine.

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).

  • Conditions: Dichloromethane, 0–25°C, 12–24 hours .

The reaction proceeds via nucleophilic attack of the piperidine nitrogen on Boc₂O, yielding the protected amine .

Asymmetric Synthesis

Chiral resolution or catalytic asymmetric methods ensure the (3S,4R)-configuration:

  • Chiral Auxiliaries: Use of (R)- or (S)-proline derivatives to control stereochemistry during ring formation .

  • Enzymatic Resolution: Lipases or esterases selectively hydrolyze enantiomers.

Table 2: Optimization of Epoxidation for Piperidine Synthesis

Oxidizing AgentAcid CatalystSolventYield (%)
m-CPBATFACH₂Cl₂86
H₂O₂H₂SO₄EtOH45
Ozone-CH₃CN32

Physical and Chemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in chloroform .

  • Stability: Stable under inert atmospheres but hydrolyzes in acidic/basic conditions due to the Boc group .

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.32 (d, J = 6.8 Hz, 3H, C4-CH₃), 1.28 (s, 3H, C3-CH₃), 3.65 (m, 1H, C3-H), 3.20 (m, 2H, N-CH₂) .

  • IR (KBr): 3420 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1150 cm⁻¹ (C-O) .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The compound serves as a precursor for:

  • Kinase Inhibitors: Functionalization at C3 and C4 enhances binding to ATP pockets.

  • Antimicrobial Agents: Methyl and hydroxyl groups improve membrane permeability .

Chiral Building Block

Its rigid piperidine scaffold and stereocenters enable asymmetric synthesis of:

  • Antiviral Agents: Analogues of oseltamivir .

  • Neuroactive Compounds: Dopamine receptor modulators.

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